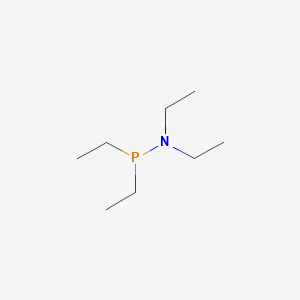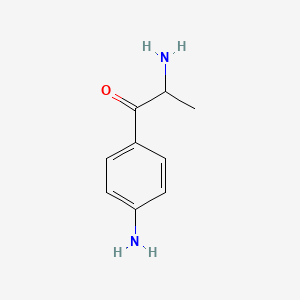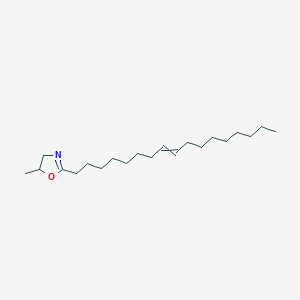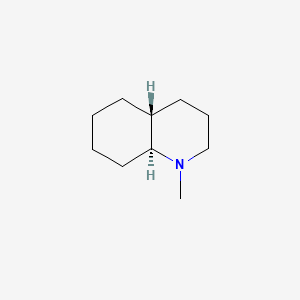
(Diethylamino)diethylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diethylamino)diethylphosphine is an organophosphorus compound with the molecular formula C8H20NP. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three organic groups. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Diethylamino)diethylphosphine can be synthesized through the reaction of diethylamine with diethylphosphine. The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the diethylamine, which then reacts with diethylphosphine to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: (Diethylamino)diethylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Addition: It can add across unsaturated bonds, such as alkenes and alkynes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Addition: Catalysts like palladium or nickel are typically employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Addition: Phosphine derivatives with added functional groups.
Scientific Research Applications
(Diethylamino)diethylphosphine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (Diethylamino)diethylphosphine involves its ability to act as a nucleophile, forming bonds with electrophilic centers in various substrates. The phosphorus atom in the compound can coordinate with metal ions, facilitating catalytic processes. Additionally, the diethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Diethylphosphite: An organophosphorus compound with similar reactivity but different functional groups.
Triethylphosphine: Another tertiary phosphine with three ethyl groups attached to the phosphorus atom.
Diethylphosphine: A simpler phosphine with two ethyl groups and one hydrogen attached to the phosphorus atom
Uniqueness: (Diethylamino)diethylphosphine is unique due to the presence of both diethylamino and diethylphosphine groups, which confer distinct reactivity and properties. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its simpler counterparts .
Properties
IUPAC Name |
N-diethylphosphanyl-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NP/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLWHTAVAUCOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382878 |
Source


|
| Record name | N,N,P,P-Tetraethylphosphinous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686-20-4 |
Source


|
| Record name | N,N,P,P-Tetraethylphosphinous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13801688.png)











![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
